TETS-Methyl benzoate
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Overview
Description
. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
TETS-Methyl benzoate is synthesized by reacting benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction involves the esterification of benzoic acid, resulting in the formation of this compound. The process typically includes the following steps:
- Add 0.1 mole of benzoic acid to a 100 mL round bottom flask.
- Add 40 mL of methanol.
- Add 3.0 mL of concentrated sulfuric acid.
- Mix all reactants and add boiling stones.
- Attach a water-cooled reflux condenser and reflux for one hour .
Chemical Reactions Analysis
TETS-Methyl benzoate undergoes various chemical reactions, including:
Scientific Research Applications
TETS-Methyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of TETS-Methyl benzoate involves its interaction with specific molecular targets and pathways. As a hapten, it binds to carrier proteins, forming a complex that can elicit an immune response. This property is utilized in immunological studies to develop antibodies against specific antigens .
Comparison with Similar Compounds
TETS-Methyl benzoate is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:
Ethyl benzoate: Used in fragrances and as a solvent.
Propyl benzoate: Employed in the flavor industry and as a plasticizer.
Methyl 3-nitrobenzoate: Formed through the nitration of methyl benzoate and used in organic synthesis.
This compound stands out due to its use as a hapten in immunological studies, which is not a common application for other benzoate esters.
Properties
Molecular Formula |
C11H12N4O6S2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 9,9,13,13-tetraoxo-9λ6,13λ6-dithia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2(7),3,5-triene-4-carboxylate |
InChI |
InChI=1S/C11H12N4O6S2/c1-21-11(16)8-2-3-9-10(4-8)15-7-13-5-12(23(15,19)20)6-14(9)22(13,17)18/h2-4H,5-7H2,1H3 |
InChI Key |
VXLTXXHXLYDVRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3CN4CN(S3(=O)=O)CN2S4(=O)=O |
Origin of Product |
United States |
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